Cas no 1782256-88-5 (2-cyclopropylpiperidine-4-carboxamide)

2-cyclopropylpiperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinecarboxamide, 2-cyclopropyl-
- 2-cyclopropylpiperidine-4-carboxamide
- EN300-19575259
- 1782256-88-5
-
- インチ: 1S/C9H16N2O/c10-9(12)7-3-4-11-8(5-7)6-1-2-6/h6-8,11H,1-5H2,(H2,10,12)
- InChIKey: SDUBAAXBZBRBRR-UHFFFAOYSA-N
- SMILES: N1CCC(C(N)=O)CC1C1CC1
計算された属性
- 精确分子量: 168.126263138g/mol
- 同位素质量: 168.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- 密度みつど: 1.138±0.06 g/cm3(Predicted)
- Boiling Point: 352.0±31.0 °C(Predicted)
- 酸度系数(pKa): 16.47±0.40(Predicted)
2-cyclopropylpiperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19575259-0.05g |
2-cyclopropylpiperidine-4-carboxamide |
1782256-88-5 | 0.05g |
$1140.0 | 2023-09-17 | ||
Enamine | EN300-19575259-1.0g |
2-cyclopropylpiperidine-4-carboxamide |
1782256-88-5 | 1g |
$1357.0 | 2023-05-31 | ||
Enamine | EN300-19575259-1g |
2-cyclopropylpiperidine-4-carboxamide |
1782256-88-5 | 1g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-19575259-10g |
2-cyclopropylpiperidine-4-carboxamide |
1782256-88-5 | 10g |
$5837.0 | 2023-09-17 | ||
Enamine | EN300-19575259-0.1g |
2-cyclopropylpiperidine-4-carboxamide |
1782256-88-5 | 0.1g |
$1195.0 | 2023-09-17 | ||
Enamine | EN300-19575259-2.5g |
2-cyclopropylpiperidine-4-carboxamide |
1782256-88-5 | 2.5g |
$2660.0 | 2023-09-17 | ||
Enamine | EN300-19575259-0.5g |
2-cyclopropylpiperidine-4-carboxamide |
1782256-88-5 | 0.5g |
$1302.0 | 2023-09-17 | ||
Enamine | EN300-19575259-5.0g |
2-cyclopropylpiperidine-4-carboxamide |
1782256-88-5 | 5g |
$3935.0 | 2023-05-31 | ||
Enamine | EN300-19575259-5g |
2-cyclopropylpiperidine-4-carboxamide |
1782256-88-5 | 5g |
$3935.0 | 2023-09-17 | ||
Enamine | EN300-19575259-0.25g |
2-cyclopropylpiperidine-4-carboxamide |
1782256-88-5 | 0.25g |
$1249.0 | 2023-09-17 |
2-cyclopropylpiperidine-4-carboxamide 関連文献
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
2-cyclopropylpiperidine-4-carboxamideに関する追加情報
Introduction to 2-cyclopropylpiperidine-4-carboxamide (CAS No. 1782256-88-5)
2-cyclopropylpiperidine-4-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 1782256-88-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a cyclopropyl-substituted piperidine core and an amide functional group, has garnered attention due to its structural versatility and potential biological activity. The cyclopropyl moiety introduces steric hindrance, which can modulate the binding affinity and selectivity of the compound, making it a valuable scaffold for drug design.
The structural motif of 2-cyclopropylpiperidine-4-carboxamide is particularly noteworthy for its utility in developing novel therapeutic agents. The piperidine ring is a common pharmacophore in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of the cyclopropyl group at the 2-position adds a layer of complexity that can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. Furthermore, the amide group at the 4-position provides a site for further chemical modification, enabling the synthesis of derivatives with enhanced biological activity.
In recent years, there has been growing interest in exploring the potential of 2-cyclopropylpiperidine-4-carboxamide in various therapeutic areas. One of the most promising applications is in the development of central nervous system (CNS) drugs. Piperidine derivatives have shown efficacy in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems. The cyclopropyl substitution may enhance these properties by improving metabolic stability and reducing side effects associated with off-target interactions.
Moreover, research has indicated that 2-cyclopropylpiperidine-4-carboxamide exhibits inhibitory activity against certain enzymes implicated in inflammatory and infectious diseases. The amide group serves as a key pharmacophoric element, facilitating interactions with active sites of target enzymes such as proteases and kinases. This has led to investigations into its potential as an anti-inflammatory agent and an inhibitor of pathogenic enzymes involved in bacterial infections. Preliminary studies have demonstrated promising results in vitro, suggesting that further exploration of this compound could yield novel therapeutics.
The synthesis of 2-cyclopropylpiperidine-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the cyclopropyl and amide moieties. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce sufficient quantities for preclinical and clinical studies.
One of the key challenges in working with 2-cyclopropylpiperidine-4-carboxamide is optimizing its solubility and bioavailability. The rigid structure of the cyclopropyl-piperidine scaffold can impact solubility in both aqueous and organic solvents, necessitating careful formulation strategies. Additionally, understanding the metabolic pathways by which this compound is processed in vivo is crucial for predicting its duration of action and potential side effects. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its metabolic fate.
The pharmacological profile of 2-cyclopropylpiperidine-4-carboxamide continues to be an area of active investigation. Researchers are employing high-throughput screening techniques to identify new biological activities and explore structure-activity relationships (SAR). These studies aim to refine the compound’s properties, enhancing its therapeutic potential while minimizing adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating progress in this field, leading to a deeper understanding of how this molecule can be leveraged for drug development.
In conclusion, 2-cyclopropylpiperidine-4-carboxamide (CAS No. 1782256-88-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer opportunities for designing molecules with improved efficacy and selectivity across multiple therapeutic areas. As research progresses, it is expected that insights gained from studying this compound will contribute significantly to advancements in drug discovery and development.
1782256-88-5 (2-cyclopropylpiperidine-4-carboxamide) Related Products
- 2287302-44-5(1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine)
- 1247449-62-2(1-(Pyridine-3-carbonyl)piperidin-3-amine)
- 719278-42-9(1H-Pyrrole-2,5-dicarboxamide)
- 953756-25-7(4-Methyl-2-(piperidin-1-YL)pentan-1-amine)
- 1805908-35-3(2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic acid)
- 161385-93-9(4-(1,3-thiazol-2-yl)oxan-4-ol)
- 868694-19-3(5-bromo-3-iodo-1H-indole)
- 2138161-56-3(3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropanoic acid)
- 847503-15-5(6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid)
- 2613384-63-5(tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride)




